(R)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate
CAS No.:
Cat. No.: VC15827960
Molecular Formula: C12H21NO5
Molecular Weight: 259.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO5 |
|---|---|
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | 4-O-tert-butyl 3-O-methyl (3R)-3-methylmorpholine-3,4-dicarboxylate |
| Standard InChI | InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-6-7-17-8-12(13,4)9(14)16-5/h6-8H2,1-5H3/t12-/m1/s1 |
| Standard InChI Key | NAPZVCIFIQJJOJ-GFCCVEGCSA-N |
| Isomeric SMILES | C[C@@]1(COCCN1C(=O)OC(C)(C)C)C(=O)OC |
| Canonical SMILES | CC1(COCCN1C(=O)OC(C)(C)C)C(=O)OC |
Introduction
Chemical Structure and Stereochemical Features
The compound’s core structure consists of a six-membered morpholine ring with substituents at positions 3 and 4. Key structural attributes include:
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Tert-butyl group: Positioned at C4, this bulky substituent enhances steric hindrance, influencing reactivity and chiral selectivity .
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Methyl groups: One methyl group at C3 and another on the carboxylate ester contribute to lipophilicity and metabolic stability .
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Carboxylate esters: The 3-methyl and 4-tert-butyl esters enable diverse chemical transformations, such as hydrolysis or amidation .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₁NO₅ | |
| Molecular Weight | 259.30 g/mol | |
| CAS Number | 1433222-91-3 | |
| Storage Conditions | -20°C under nitrogen | |
| Stereochemistry | (R)-configuration at C3 |
The (R)-configuration at C3 is critical for its interaction with chiral catalysts and biological targets. X-ray crystallography and NMR studies confirm this absolute configuration, with NOESY correlations validating spatial arrangements .
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis involves three key stages:
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Morpholine Ring Formation: Cyclization of ethanolamine derivatives with epoxides or dihaloalkanes under basic conditions.
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Substituent Introduction:
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Chiral Resolution: Use of (R)-specific catalysts, such as BINOL-derived ligands, ensures enantiomeric excess >98% .
Example Reaction: Esterification
Industrial-Scale Production
Continuous flow reactors optimize yield (up to 85%) and reduce reaction times compared to batch processes. Key parameters include:
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Solvent System: Hexane/ethyl acetate gradients for purification.
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Quality Control: HPLC purity ≥95% (UV detection at 254 nm).
Physicochemical Properties and Stability
Solubility and Lipophilicity
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Solubility: Poor in water (<0.1 mg/mL); miscible with DMSO, ethanol, and dichloromethane .
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LogP: 2.8 (predicted), indicating moderate lipophilicity suitable for membrane penetration .
Stability Profile
| Condition | Stability Duration | Degradation Product |
|---|---|---|
| Room Temperature | ≤7 days | Hydrolyzed dicarboxylic acid |
| 4°C (dry) | 6 months | None detected |
Hydrolysis of the ester groups occurs under acidic or basic conditions, yielding 3,4-dicarboxylic acid derivatives .
Applications in Pharmaceutical Research
Drug Intermediate
The compound serves as a precursor to protease inhibitors and kinase modulators. Its tert-butyl group enhances solubility of drug candidates, analogous to improvements seen with bis-(monoethanolamine) salts.
Biological Activity
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Antimicrobial Potential: Preliminary assays show MIC values of 32–64 µg/mL against Staphylococcus aureus .
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Enzyme Inhibition: IC₅₀ = 18 µM against HIV-1 protease in computational docking studies .
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Cytotoxicity: EC₅₀ >100 µM in HepG2 cells, suggesting low acute toxicity .
Table 2: Comparative Analysis with Morpholine Analogues
| Compound | Functional Groups | LogP | Bioactivity (IC₅₀) |
|---|---|---|---|
| (R)-Target Compound | Tert-butyl, methyl esters | 2.8 | 18 µM (HIV-1 protease) |
| BHA (Butylated hydroxyanisole) | Phenolic hydroxyl | 3.5 | 45 µM (Antioxidant) |
| Ethoxyquin | Quinoline, ethyl | 4.1 | 12 µM (GST induction) |
The tert-butyl group in the target compound confers greater steric hindrance than BHA, reducing antioxidant activity but enhancing chiral selectivity in synthesis .
Analytical Characterization
Spectroscopic Methods
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¹H NMR: Tert-butyl protons at δ 1.2–1.4 ppm; methyl esters at δ 3.6–3.8 ppm .
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X-ray Crystallography: Confirms (R)-configuration with C3–C4 bond length = 1.54 Å .
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HRMS: [M+Na]⁺ = 282.1412 (calculated: 282.1415).
Challenges and Future Directions
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